4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Description
4-[(2-Ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is a piperidine-based compound functionalized with a 2-ethyl-substituted imidazole moiety. For instance, imidazole-piperidine hybrids are frequently synthesized via nucleophilic substitutions or condensation reactions, as seen in related compounds .
The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development. The ethyl group at the 2-position of the imidazole ring may influence lipophilicity and steric interactions compared to methyl or cyclopropylmethyl substituents in similar molecules .
Properties
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10;;/h7-8,10,12H,2-6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZRVMCOSZMRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Cyanopiperidine
4-Cyanopiperidine is selected due to its reactive nitrile group at the 4-position, which can be converted into an amine or other functional groups to facilitate further substitution.
N-Alkylation and Methylation
- The piperidine nitrogen can be alkylated using halogenated acetamide derivatives under basic conditions, yielding intermediates such as N-phenyl-2-chloroacetamide substituted piperidines.
- Methylation at the 4-position carbon adjacent to the nitrile is achieved by deprotonation with lithium diisopropylamide (LDA) followed by methyl iodide treatment, yielding 4-cyano-4-methylpiperidine.
Reduction of the Nitrile Group
Reduction of the nitrile function to the corresponding amine is typically performed using cobalt(II) chloride hexahydrate and sodium borohydride. This step converts the 4-cyanopiperidine derivatives into 4-aminomethyl piperidines, which are key intermediates for further functionalization.
Coupling with Imidazole Derivatives
The amine intermediates are then coupled with imidazole-containing electrophiles, such as 2-ethyl-1H-imidazol-1-ylmethyl halides, under controlled conditions to introduce the (2-ethyl-1H-imidazol-1-yl)methyl substituent at the 4-position of the piperidine ring.
Salt Formation: Dihydrochloride
The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves the compound’s solubility and stability, making it suitable for pharmaceutical applications.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Description | Yield (%) |
|---|---|---|---|---|
| 1 | N-Alkylation | 4-Cyanopiperidine + N-phenyl-2-chloroacetamide, base | N-phenylacetamide substituted piperidine | Moderate |
| 2 | Reduction | CoCl2·6H2O, NaBH4 | 4-Aminomethyl piperidine derivative | Good |
| 3 | Coupling | Amine + 2-ethyl-1H-imidazol-1-ylmethyl halide | 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine | Moderate |
| 4 | Salt Formation | HCl (g) or aqueous HCl | Dihydrochloride salt of final compound | High |
Research Findings and Optimization Notes
- The methylation at the C-4 position is selective due to the acidity difference between the C-H adjacent to the nitrile (pKa ~27) and the nitrogen-bound hydrogen (pKa ~40), favoring C-4 substitution.
- Reduction conditions using cobalt(II) chloride hexahydrate and sodium borohydride are mild and effective for converting nitriles to amines without over-reduction.
- Coupling yields can be improved by using activated esters or acyl imidazoles for related amide bond formations, suggesting similar activation strategies could optimize the coupling with imidazole derivatives.
- Controlling the stoichiometry in alkylation steps is critical to prevent over-alkylation and side-product formation.
- The dihydrochloride salt form enhances the compound’s physicochemical properties, which is important for biological testing and formulation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 4-Cyanopiperidine |
| Key reagents | N-phenyl-2-chloroacetamide, LDA, methyl iodide, CoCl2·6H2O, NaBH4, 2-ethyl-1H-imidazol-1-ylmethyl halide, HCl |
| Reaction conditions | Basic conditions for alkylation, mild reduction, coupling in acetonitrile/DMF mixtures, salt formation in acidic medium |
| Purification methods | Silica gel chromatography, recrystallization |
| Typical yields | 50-75% depending on step |
| Final product form | Dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: Substituted piperidine derivatives with different alkyl or aryl groups.
Chemistry and Biology:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may serve as a ligand or inhibitor in biochemical assays to study enzyme activity and binding interactions.
Medicine:
Pharmaceuticals: Potential use in drug development for treating various conditions, such as inflammation or infections.
Drug Delivery: The compound could be explored for its role in drug delivery systems due to its structural properties.
Industry:
Material Science:
Catalysis: Use as a catalyst or catalyst support in chemical reactions.
Mechanism of Action
The mechanism by which 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the imidazole ring or the piperidine backbone. Key examples include:
*Estimated based on molecular formula (C₁₂H₂₁N₃·2HCl).
Physicochemical Properties
- Melting Points: Analogous dihydrochloride salts exhibit melting points ranging from 189–192°C (e.g., compound 13c with a benzyloxyimino group) to higher values for bulkier substituents . The ethyl group in the target compound may lower melting points compared to polar substituents (e.g., methoxy groups) due to reduced crystallinity.
- Spectroscopic Data :
- 1H-NMR : Imidazole protons in similar compounds resonate at δ 7.2–7.8 ppm , while piperidine CH₂ groups appear at δ 2.5–3.5 ppm . The ethyl group’s protons would likely split into a quartet (δ ~1.2–1.5 ppm for CH₃) and a triplet (δ ~2.4–2.6 ppm for CH₂).
- MS-ESI : Molecular ion peaks for dihydrochloride salts are typically observed at m/z 260–300 (M+H)+ , depending on substituents .
Pharmacological and Functional Insights
- Imidazole-Piperidine Hybrids : These compounds often target histamine receptors, ion channels, or enzymes (e.g., kinases) due to the imidazole’s ability to coordinate metal ions or engage in hydrogen bonding .
- Substituent Effects: Ethyl vs. Cyclopropylmethyl: This substituent () introduces steric bulk, which could modulate receptor selectivity .
Biological Activity
4-[(2-Ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-ethyl-1H-imidazole moiety, which contributes to its unique biological properties. The molecular formula is , and its CAS number is 90748-03-1. The imidazole ring enhances the compound's interaction with biological targets, making it a promising candidate for drug development.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Opioid Receptor Modulation : Similar compounds have been investigated for their affinities for opioid receptors. For instance, derivatives of piperidine with imidazole substituents have shown selective activity towards delta-opioid receptors, indicating potential anxiolytic and antidepressant effects .
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors in the body:
- Opioid Receptor Agonism : Binding to delta-opioid receptors has been linked to anxiolytic effects, which could be beneficial in treating anxiety disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Case Studies
Several studies have explored the biological implications of related compounds:
- A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives exhibited selective binding affinities towards opioid receptors, with some compounds showing IC50 values in the low nanomolar range . This suggests that structural modifications can significantly enhance receptor selectivity and potency.
Comparative Analysis
A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR):
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 4-(1H-Imidazol-1-yl)methylpiperidine | Structure | 19 | PNP inhibitor |
| 4-(2-Ethyl-1H-imidazol-1-yl)methylpiperidine dihydrochloride | N/A | TBD | Antimicrobial, Opioid receptor agonist |
Q & A
Basic: What are the standard protocols for synthesizing and characterizing 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the alkylation of piperidine derivatives followed by imidazole ring formation. For example:
Alkylation : React 4-(aminomethyl)piperidine with 2-ethylimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-piperidine backbone .
Salt Formation : Treat the free base with HCl in ethanol to yield the dihydrochloride salt .
Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, HPLC for purity (>95%), and mass spectrometry (MS) to verify molecular weight (e.g., expected m/z ~292.2 for C₁₂H₁₇N₃O·2HCl) .
Basic: How do structural features of this compound influence its biological activity compared to analogs?
Methodological Answer:
The compound’s activity is dictated by:
- Piperidine Scaffold : Enhances binding to neurological or enzymatic targets (e.g., receptors with hydrophobic pockets) .
- 2-Ethylimidazole Moiety : Modulates electron distribution, affecting hydrogen bonding and π-π stacking .
Comparison with Analogs :
| Compound | Structural Variation | Activity Difference |
|---|---|---|
| 4-(2-Methylimidazol-1-yl)piperidine | Methyl vs. ethyl substituent | Reduced lipophilicity alters blood-brain barrier penetration |
| Piperazine derivatives | Piperidine vs. piperazine | Piperazine’s additional nitrogen may enhance receptor affinity but reduce stability |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Keep in airtight containers at room temperature, away from moisture and incompatible materials (e.g., strong oxidizers) .
Advanced: How can experimental design optimize synthesis yield while minimizing side reactions?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and reaction time .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 60°C in DMF yields 85% vs. 50% in THF) .
- Purification : Use column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to separate byproducts .
Advanced: How to resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition studies) .
- Structural Dynamics : Perform molecular docking to assess binding mode variations (e.g., ethyl group steric effects vs. methyl analogs) .
- Experimental Validation : Re-test disputed compounds under controlled conditions (e.g., fixed pH 7.4, 37°C) to isolate confounding factors .
Advanced: What computational tools predict interactions between this compound and biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to map electron density and reactive sites .
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS (e.g., imidazole-piperidine flexibility in receptor pockets) .
- Machine Learning : Train models on PubChem BioAssay data to predict toxicity or off-target effects .
Advanced: What in vitro/in vivo models are suitable for pharmacological profiling?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: How to study stability and degradation pathways under varying conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of imidazole ring at acidic pH) .
- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at storage temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
